![molecular formula C14H15NO3 B3140260 methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate CAS No. 477871-45-7](/img/structure/B3140260.png)
methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate
Overview
Description
“4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]pyridine” is a chemical compound with the linear formula C12H14N2. It has a molecular weight of 186.259 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A new series of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)- N′ - (2- (substituted)acetyl)benzohydrazides were prepared via the reaction of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N -dimethyl formamide .Molecular Structure Analysis
The linear formula of “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]pyridine” is C12H14N2 .Chemical Reactions Analysis
The compounds of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)- N′ - (2- (substituted)acetyl)benzohydrazides were prepared via the reaction of 4- (2,5-dimethyl-1 H -pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N -dimethyl formamide .Physical And Chemical Properties Analysis
The linear formula of “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]pyridine” is C12H14N2. It has a molecular weight of 186.259 .Scientific Research Applications
Antibacterial and Antitubercular Activity
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate has shown promising antibacterial and antitubercular properties. In a recent study , a series of related compounds were synthesized and evaluated. Some key findings include:
Cell-Specific Antibody Production
In another study , a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide , was investigated. It was found to enhance cell-specific antibody production in recombinant Chinese hamster ovary cells. This suggests potential applications in biopharmaceutical production.
Mechanism of Action
Target of Action
The primary targets of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate are dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (Enoyl ACP reductase) . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial drugs .
Mode of Action
The compound interacts with its targets by binding to the active sites of DHFR and Enoyl ACP reductase . This binding inhibits the activity of these enzymes, thereby disrupting the metabolic processes they are involved in .
Biochemical Pathways
By inhibiting DHFR and Enoyl ACP reductase, the compound affects several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleotides. Inhibition of DHFR disrupts nucleotide synthesis, affecting DNA replication and cell division . Enoyl ACP reductase is involved in fatty acid synthesis. Its inhibition disrupts the production of membrane lipids, affecting cell membrane integrity .
Result of Action
The inhibition of DHFR and Enoyl ACP reductase by the compound leads to disruption of essential metabolic processes in bacteria, resulting in inhibited growth and proliferation . In addition, the compound has been found to enhance monoclonal antibody production in Chinese hamster ovary cells, suggesting potential applications in biotechnology .
Future Directions
properties
IUPAC Name |
methyl 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)11-6-7-12(13(16)8-11)14(17)18-3/h4-8,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGPOQDITWHACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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